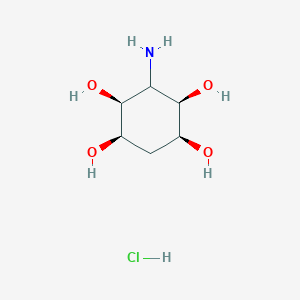
(1R,2S,3S,4R,5S)-3-Aminocyclohexane-1,2,4,5-tetraol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,2S,3s,4R,5S)-3-aminocyclohexane-1,2,4,5-tetrol hydrochloride is a chemical compound with a unique stereochemistry. It is a derivative of cyclohexane, featuring multiple hydroxyl groups and an amino group, making it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S,3s,4R,5S)-3-aminocyclohexane-1,2,4,5-tetrol hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with cyclohexane, which undergoes a series of hydroxylation reactions to introduce hydroxyl groups at specific positions.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
(1R,2S,3s,4R,5S)-3-aminocyclohexane-1,2,4,5-tetrol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield cyclohexanone or cyclohexanecarboxylic acid, while substitution can produce various N-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
(1R,2S,3s,4R,5S)-3-aminocyclohexane-1,2,4,5-tetrol hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various chemical products and materials.
Wirkmechanismus
The mechanism of action of (1R,2S,3s,4R,5S)-3-aminocyclohexane-1,2,4,5-tetrol hydrochloride involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes, receptors, and other biomolecules, influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexane-1,2,3,4,5,6-hexol:
Cyclohexane-1,2,4,5-tetrol: This compound is similar but does not have the amino group, making it less versatile in certain reactions.
Uniqueness
(1R,2S,3s,4R,5S)-3-aminocyclohexane-1,2,4,5-tetrol hydrochloride is unique due to its specific stereochemistry and the presence of both amino and hydroxyl groups. This combination allows it to participate in a wide range of chemical reactions and makes it valuable in various research and industrial applications.
Eigenschaften
Molekularformel |
C6H14ClNO4 |
|---|---|
Molekulargewicht |
199.63 g/mol |
IUPAC-Name |
(1S,2R,4S,5R)-3-aminocyclohexane-1,2,4,5-tetrol;hydrochloride |
InChI |
InChI=1S/C6H13NO4.ClH/c7-4-5(10)2(8)1-3(9)6(4)11;/h2-6,8-11H,1,7H2;1H/t2-,3+,4?,5-,6+; |
InChI-Schlüssel |
QIIMFVHTGLCRFN-XPYOHONESA-N |
Isomerische SMILES |
C1[C@H]([C@H](C([C@H]([C@H]1O)O)N)O)O.Cl |
Kanonische SMILES |
C1C(C(C(C(C1O)O)N)O)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[4-(2,3-dihydro-1H-perimidin-2-yl)phenyl]methanol](/img/structure/B13549450.png)

aminehydrochloride](/img/structure/B13549462.png)
![Tert-butyl1-acetyl-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B13549478.png)
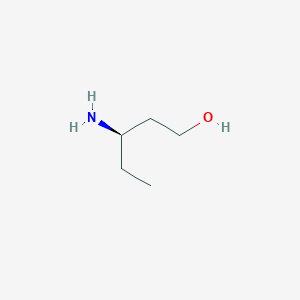
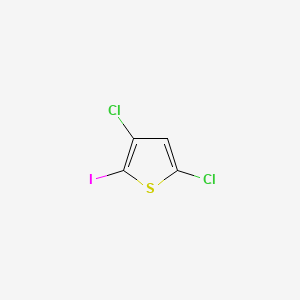
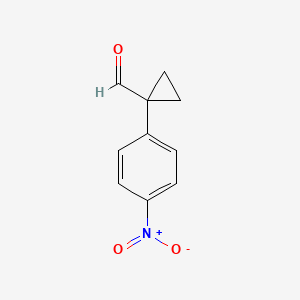
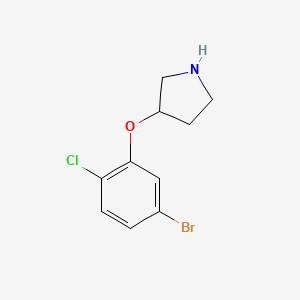
![2-[Boc-(isopentyl)amino]ethanol](/img/structure/B13549535.png)
![(4S,5S)-4-methyl-5-{3-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]-1,2,4-oxadiazol-5-yl}piperidin-2-one](/img/structure/B13549539.png)
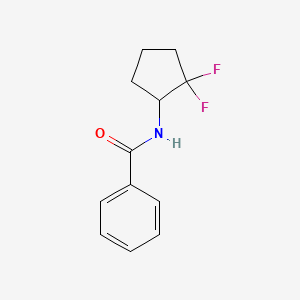
![4-(Benzo[b]thiophen-3-yl)butanal](/img/structure/B13549550.png)


